Sjpyt-195

GSPT1 Degrader Molecular Glue Cytotoxicity

SJPYT‑195 is a non‑IMiD molecular glue degrader of GSPT1, engineered from a PXR inverse agonist (SPA70) scaffold rather than thalidomide. This unique scaffold confers distinct polypharmacology, eliminating IMiD off‑target risks. Validated in SNU‑C4 cells (DC₅₀ 310 nM, DMax 85%), it enables dissection of the GSPT1–PXR axis without direct PXR ligand confounding. Essential for PROTAC synthesis, GSPT1 SAR campaigns, and MOA controls in targeted protein degradation.

Molecular Formula C35H34N6O8
Molecular Weight 666.7 g/mol
Cat. No. B14014010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSjpyt-195
Molecular FormulaC35H34N6O8
Molecular Weight666.7 g/mol
Structural Identifiers
SMILESCC1=C(N=NN1C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC(=CC(=C3)C(C)(C)C)OC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O
InChIInChI=1S/C35H34N6O8/c1-18-30(38-39-41(18)25-17-21(47-5)10-12-26(25)48-6)32(44)36-20-14-19(35(2,3)4)15-22(16-20)49-27-9-7-8-23-29(27)34(46)40(33(23)45)24-11-13-28(42)37-31(24)43/h7-10,12,14-17,24H,11,13H2,1-6H3,(H,36,44)(H,37,42,43)
InChIKeyYYDMLWLLMFAABT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SJPYT-195 for GSPT1 Degradation: A Structurally Distinct Molecular Glue Degrader


SJPYT-195 is a small-molecule molecular glue degrader that targets the translation termination factor GSPT1 (eRF3a) by recruiting the E3 ubiquitin ligase substrate receptor cereblon (CRBN) [1]. Structurally, it was generated by conjugating a derivative of the PXR inverse agonist SPA70 to a CRBN ligand, creating a compound with a unique chemical scaffold distinct from classical IMiD-based GSPT1 degraders [2]. SJPYT-195 is supplied as a research-use-only compound for targeted protein degradation studies and PROTAC synthesis, with a molecular formula of C35H34N6O8 and a molecular weight of 666.7 g/mol .

SJPYT-195: Why GSPT1 Degraders Are Not Interchangeable


Substituting one GSPT1 degrader for another without experimental validation introduces substantial scientific risk because molecular glue degraders exhibit highly variable degradation selectivity, potency, and off-target profiles that are exquisitely dependent on subtle structural features [1]. SJPYT-195 differs fundamentally from IMiD-derived degraders like CC-885 and CC-90009 in its scaffold architecture—it was designed from a PXR inverse agonist (SPA70) rather than thalidomide derivatives—resulting in a distinct polypharmacology signature [2]. Moreover, GSPT1 degraders can display cell-type-specific cytotoxicity and degradation efficiency that cannot be extrapolated from potency measurements in a single cell line [3].

SJPYT-195 Quantitative Differentiation Evidence: Head-to-Head Comparisons and Functional Characterization


SJPYT-195 vs. CC-885: Comparable Cytotoxicity in SNU-C4 Colorectal Cancer Cells

In a 72-hour cell viability assay using SNU-C4 3xFLAG-PXR KI colorectal cancer cells, SJPYT-195 exhibited a concentration-dependent reduction in cell viability with a potency profile that was indistinguishable from the IMiD-derived GSPT1 degrader CC-885 [1]. Both compounds achieved near-complete loss of viability at concentrations above 1 μM, confirming that SJPYT-195 functions as a cytotoxic GSPT1 degrader despite its structurally distinct scaffold.

GSPT1 Degrader Molecular Glue Cytotoxicity Cancer

SJPYT-195 GSPT1 Degradation: Equivalent Efficacy to CC-885 by Western Blot

Western blot analysis of SNU-C4 3xFLAG-PXR KI cells treated for 24 hours showed that both SJPYT-195 and CC-885 reduced GSPT1 protein levels with comparable efficacy across the tested concentration range [1]. The degradation was accompanied by a corresponding reduction in FLAG-tagged PXR protein, confirming that SJPYT-195's PXR-lowering effect is mediated through GSPT1 degradation.

GSPT1 Degrader Western Blot Target Engagement PROTAC

SJPYT-195 DC50 and DMax: Quantified PXR Degradation Parameters in SNU-C4 Cells

In SNU-C4 colorectal cancer cells engineered to express 3xFLAG-PXR, SJPYT-195 reduced endogenous PXR protein levels with a half-maximal degradation concentration (DC50) of 310 ± 130 nM and a maximum degradation efficiency (DMax) of 85 ± 1% after 24 hours of treatment [1]. This indirect PXR reduction occurs via SJPYT-195's primary mechanism of GSPT1 degradation.

PXR Degrader DC50 DMax Target Engagement

SJPYT-195 CRBN Binding Affinity vs. Related Analogs

In a CRBN binding assay, SJPYT-195 exhibited an IC50 of 31 ± 1.7 μM, indicating moderate affinity for the E3 ligase substrate receptor [1]. This binding affinity is significantly weaker than the closely related analog SJPYT-231 (IC50 = 3.2 ± 0.2 μM), which was designed as a high-affinity CRBN binder, and thalidomide (IC50 = 36 ± 1.2 μM), but substantially stronger than the parental PXR ligand SPA70 (IC50 > 3000 μM).

CRBN Binding Molecular Glue E3 Ligase PROTAC

SJPYT-195 Mechanistic Distinction: A Molecular Glue Degrader, Not a PROTAC

Despite being designed as a heterobifunctional PROTAC, SJPYT-195 was found to function as a molecular glue degrader of GSPT1 rather than a direct PXR PROTAC [1]. TMT-based quantitative proteomics revealed that SJPYT-195 induced significant downregulation of GSPT1 (log2 fold change < -1.5, p < 0.05) but did not alter PXR protein abundance through direct ubiquitination [2]. This contrasts with the intended PROTAC mechanism and represents a distinct degradation mode that is not shared by all GSPT1-targeting compounds in this chemical series.

Molecular Glue PROTAC Mechanism of Action GSPT1

SJPYT-195 Recommended Application Scenarios Based on Experimental Evidence


Mechanistic Studies of GSPT1-Mediated PXR Regulation in Colorectal Cancer Models

Use SJPYT-195 at 310 nM (DC50) to 5 μM for 24-72 hours in SNU-C4 or other PXR-expressing colorectal cancer cell lines to dissect the GSPT1-PXR signaling axis. Because SJPYT-195 degrades GSPT1 rather than directly targeting PXR [1], it enables investigation of translation termination factor involvement in PXR protein homeostasis without confounding direct PXR ligand effects. Pair with CC-885 as a structurally distinct positive control to verify GSPT1-dependence of observed phenotypes [2].

Scaffold-Diversification Tool for GSPT1 Degrader Structure-Activity Relationship (SAR) Studies

Employ SJPYT-195 as a non-IMiD-derived reference compound in GSPT1 degrader SAR campaigns. Its unique SPA70-derived scaffold [1] distinguishes it from thalidomide-based degraders like CC-885 and CC-90009, enabling assessment of whether observed biological effects are scaffold-dependent or truly target-mediated. The CRBN binding IC50 of 31 μM [2] provides a benchmark for comparing novel CRBN-recruiting moieties in analog series.

PROTAC Synthesis and Targeted Protein Degradation (TPD) Platform Development

Utilize SJPYT-195 as a CRBN-recruiting warhead or GSPT1-degrading building block in the synthesis of novel PROTACs and molecular glues [1]. Its established degradation parameters (DC50 = 310 nM, DMax = 85% in SNU-C4 cells) [2] make it a suitable positive control for validating new PROTAC linker chemistries or E3 ligase recruitment strategies in TPD assay development.

Negative Control Design in PXR PROTAC Validation Experiments

Incorporate SJPYT-195 as a mechanism-of-action control when validating novel direct PXR PROTACs. Because SJPYT-195 reduces PXR protein indirectly via GSPT1 degradation rather than through direct PROTAC-mediated ubiquitination [1], it provides an essential comparator for distinguishing true PXR PROTAC activity from off-target GSPT1 degradation effects in cellular assays.

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